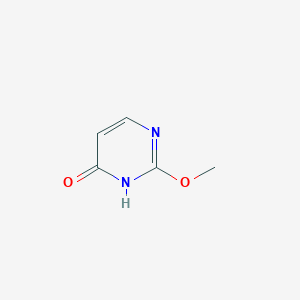

2-Methoxypyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

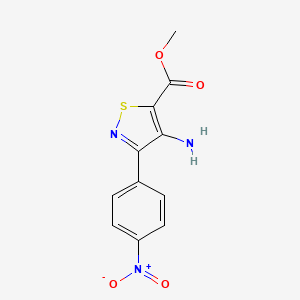

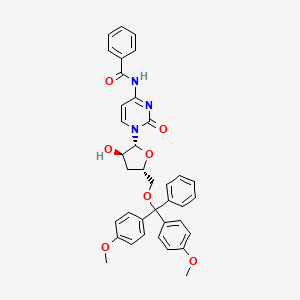

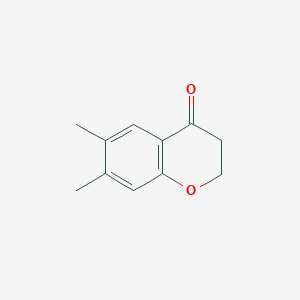

The molecular formula of 2-Methoxypyrimidin-4-ol is C5H6N2O2 . It is a heterocyclic compound with a pyrimidine ring containing a hydroxyl group and a methoxy group at positions 4 and 2, respectively.Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various processes, including oxidative dehydrogenation, annulation, oxidative aromatization , and a base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypyrimidin-4-ol include a molecular weight of 126.11 g/mol. The compound is a heterocyclic compound with a pyrimidine ring.Applications De Recherche Scientifique

Synthetic Innovations

2-Methoxypyrimidin-4-ol and its derivatives have been a focus of synthetic innovation, especially in industrial contexts. For instance, 2-Amino-4-methoxypyrimidine, a related compound, has been prepared for industrial production with considerations of cost, process simplicity, and high yields (Ju Xiu-lian, 2009).

Luminescence Properties

The luminescence properties of similar compounds like 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and materials science (A. G. Szabo & K. Berens, 1975).

Tautomerism Studies

Research has been conducted on the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, shedding light on its stability and structure in various solvents, which is crucial for pharmaceutical and chemical applications (G. M. Kheifets, V. Gindin & E. P. Studentsov, 2006).

Solubility Studies

The solubility of derivatives like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, which is fundamental for its application in chemical and pharmaceutical industries (Ganbing Yao, Zhanxiang Xia & Zhihui Li, 2017).

Thermal Properties

The thermal rearrangement of methoxypyrimidines has been investigated, providing insights into their stability and reactivity under different conditions, important for chemical synthesis and material science applications (D. J. Brown & T. C. Lee, 1970).

Synthesis for Herbicidal Activity

Methoxypyrimidine derivatives have been synthesized for use as internal standards in the quantitation of herbicide residues, demonstrating its utility in agricultural chemistry (Yang Zheng-mi, 2014).

Electrochemical Applications

2-Methoxypyrimidin-4-ol derivatives have been used in the electrochemical treatment of wastewater containing anticancer drugs, showcasing its potential in environmental science and engineering (Yonghao Zhang et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZKZLISQIEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547010 |

Source

|

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyrimidin-4-ol | |

CAS RN |

25902-86-7 |

Source

|

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)